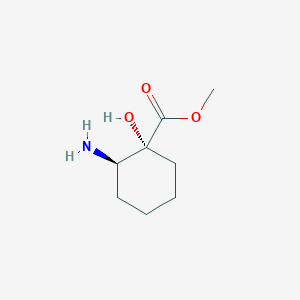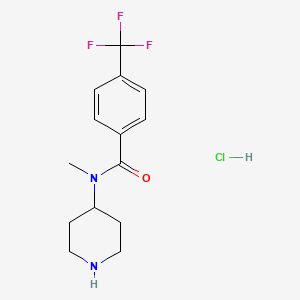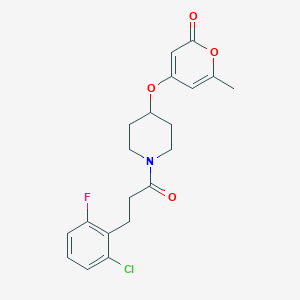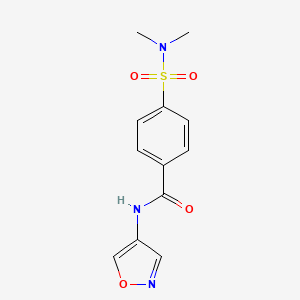![molecular formula C20H18ClN5O5 B2477258 N-(3-chloro-4-methoxyphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide CAS No. 1052613-81-6](/img/structure/B2477258.png)
N-(3-chloro-4-methoxyphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide is a useful research compound. Its molecular formula is C20H18ClN5O5 and its molecular weight is 443.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Biological Applications
Synthetic Pathways and Biological Activities : Research on related compounds often explores synthetic routes for creating novel chemical entities with potential biological activities. For instance, studies have reported on the synthesis of new analogs with antimicrobial and anticancer activities, emphasizing the importance of structural modification to enhance biological efficacy (G. Kumar et al., 2019). Similarly, the development of triazole derivatives as corrosion inhibitors for mild steel in acid media highlights the diverse application of such compounds in materials science (Wei-hua Li et al., 2007).
Herbicide Research and Environmental Impact : Studies on chloroacetamide herbicides, like acetochlor and metolachlor, delve into their metabolism and environmental fate, revealing complex metabolic pathways that could lead to potential environmental and health risks (S. Coleman et al., 2000). These findings underscore the significance of understanding the biochemical and ecological implications of chemical compounds used in agriculture.
Chemical Modifications for Therapeutic Potential : The modification of chemical structures to explore therapeutic potential is a common theme in pharmaceutical research. For example, the replacement of an acetamide group with an alkylurea moiety in certain compounds has been investigated for enhanced anticancer effects and reduced toxicity, indicating the critical role of chemical modification in drug development (Xiao-meng Wang et al., 2015).
作用機序
The mechanism of action of this compound is not known as it’s not clear if this compound has been studied for biological activity. Compounds with similar structures have a wide range of biological activities, but without specific studies, it’s not possible to predict the mechanism of action for this compound .
Safety and Hazards
The safety and hazards associated with this compound are not documented in the available literature. As with all chemicals, it should be handled with appropriate safety precautions. It’s important to use personal protective equipment and follow standard laboratory safety procedures when handling this compound .
将来の方向性
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O5/c1-30-13-6-4-12(5-7-13)26-19(28)17-18(20(26)29)25(24-23-17)10-16(27)22-11-3-8-15(31-2)14(21)9-11/h3-9,17-18H,10H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAMLODEPAPNNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=C(C=C4)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2477177.png)
![Ethyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2477178.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2477181.png)

![Ethyl 2-[[4-(4-fluorophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2477187.png)


![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2477190.png)
![1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2477192.png)


![4-[4-(Oxiran-2-ylmethoxy)phenyl]oxane](/img/structure/B2477198.png)